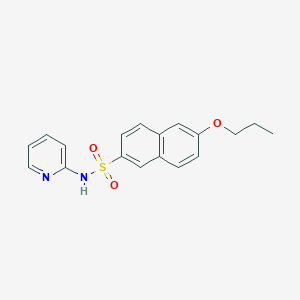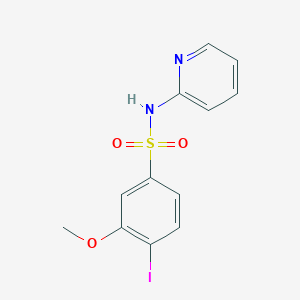
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide, also known as MDMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide acts as a potent blocker of the voltage-gated sodium channels (VGSCs), which are responsible for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide binds to the inner pore of the VGSCs and prevents the influx of sodium ions, thereby inhibiting the depolarization of the cell membrane and the subsequent firing of action potentials. This mechanism of action makes 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide a potential drug candidate for the treatment of various neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have potent analgesic and anticonvulsant effects in animal models. It has also been shown to have anti-inflammatory and anti-cancer properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity for VGSCs. This makes it an ideal tool for studying the function of ion channels and receptors in the brain. However, one of the limitations of using 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide. One potential direction is the development of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential therapeutic applications of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide and its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide involves a multi-step reaction sequence starting from 4-methoxy-3,5-dimethylphenol and piperidine. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the sulfonation of the protected phenol using sulfur trioxide and dimethylformamide (DMF) to form 1-(4-methoxy-3,5-dimethylphenyl)sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine to form 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuroscience, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been used as a tool to study the function of ion channels and receptors in the brain. In pharmacology, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C15H22N2O4S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(4-methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-10-8-13(9-11(2)14(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) |
Clave InChI |
ANFYSMMICNWOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




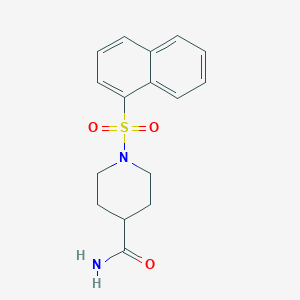
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
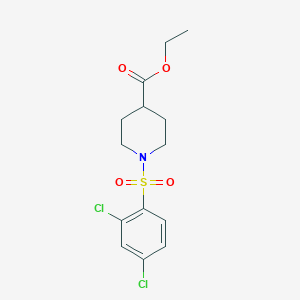
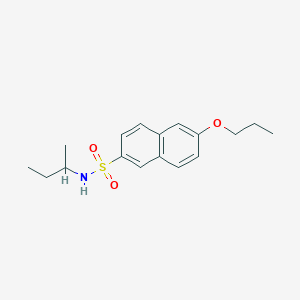
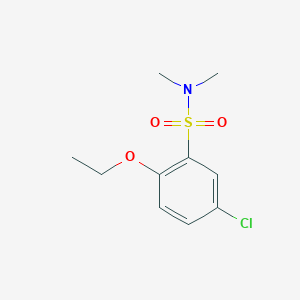

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)

